

# Bioequivalence of Two Bisoprolol Fumarate Tablet Formulations: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bisoprolol (hemifumarate)*

Cat. No.: *B10824962*

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A comprehensive analysis of two distinct bisoprolol fumarate tablet formulations demonstrates their bioequivalence in terms of rate and extent of absorption. This guide provides a detailed comparison of their performance based on critical pharmacokinetic parameters and dissolution profiles, supported by experimental data from a pivotal bioequivalence study. The findings are crucial for researchers, scientists, and drug development professionals in the field of generic drug development and clinical pharmacology.

## Experimental Protocols

The bioequivalence of the two formulations was established through a randomized, single-blind, two-period, two-sequence crossover study.<sup>[1][2][3][4]</sup>

**Study Design:** The study involved 18 healthy adult male and female subjects who were administered a single 5 mg dose of either the test or reference bisoprolol fumarate tablet under fasting conditions.<sup>[1][2][3][4]</sup> A washout period of one week separated the two treatment periods.<sup>[1][3][4]</sup>

**Pharmacokinetic Analysis:** Blood samples were collected at predetermined time intervals up to 48 hours post-administration.<sup>[1][2][3]</sup> The plasma concentrations of bisoprolol were determined using a validated ultra-performance liquid chromatography with a tandem mass spectrometer detector (UPLC-MS/MS) method.<sup>[1][2][3][4]</sup> The key pharmacokinetic parameters assessed were:

- C<sub>max</sub>: Maximum plasma concentration.

- Tmax: Time to reach maximum plasma concentration.
- AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
- AUC(0- $\infty$ ): Area under the plasma concentration-time curve from time zero to infinity.
- $t_{1/2}$ : Elimination half-life.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Dissolution Testing: In vitro dissolution studies were also conducted to compare the drug release profiles of the two formulations. The standardized method involved using a USP Apparatus 2 (paddle) at a rotation speed of 75 rpm. The dissolution medium was 900 mL of water, and the amount of dissolved bisoprolol fumarate was measured at 20 minutes. For bioequivalence, not less than 80% of the labeled amount of the drug should be dissolved within this timeframe.

## Data Presentation

The pharmacokinetic parameters for the test and reference formulations of bisoprolol fumarate are summarized below. The results demonstrate a high degree of similarity between the two products, meeting the regulatory criteria for bioequivalence.

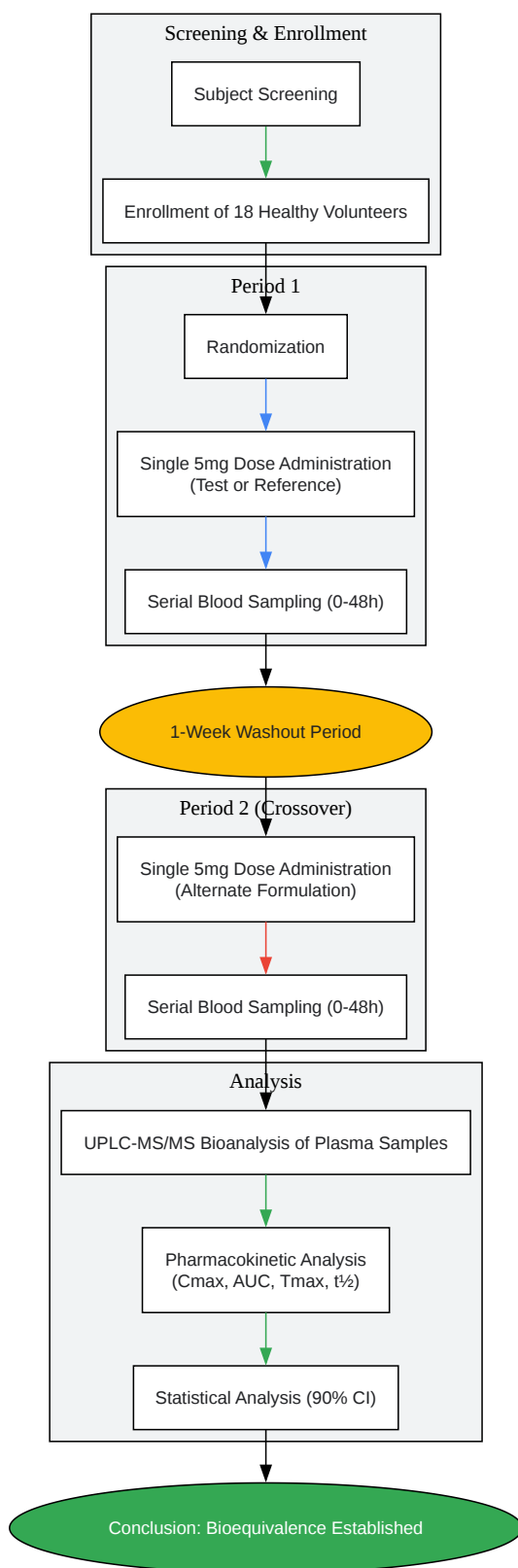
Table 1: Pharmacokinetic Parameters of Test vs. Reference Bisoprolol Fumarate Tablets (5 mg)

Parameter	Test Formulation (Mean $\pm$ SD)	Reference Formulation (Mean $\pm$ SD)	Geometric Mean Ratio (90% CI)
C <sub>max</sub> (ng/mL)	15.82 $\pm$ 3.49	15.86 $\pm$ 3.19	100.28% (93.90%–107.09%)[1][2][3]
T <sub>max</sub> (hr)	2.00 (1.50–4.00)	2.00 (1.50–3.00)	Not Applicable
AUC(0-t) (ng·hr/mL)	164.75 $\pm$ 41.13	162.42 $\pm$ 36.68	101.61% (96.14%–107.38%)[1][2][3]
AUC(0- $\infty$ ) (ng·hr/mL)	175.75 $\pm$ 45.47	173.84 $\pm$ 40.59	101.31% (95.66%–107.29%)[1][2][3]
t <sub>1/2</sub> (hr)	9.05 $\pm$ 2.29	9.11 $\pm$ 1.71	Not Applicable

\*T<sub>max</sub> is presented as Median (Range). SD = Standard Deviation; CI = Confidence Interval.

## Bioequivalence Study Workflow

The following diagram illustrates the key stages of the bioequivalence study conducted to compare the two bisoprolol fumarate tablet formulations.



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Caption: Workflow of the randomized crossover bioequivalence study.

## Conclusion

The presented data from a randomized, crossover bioequivalence study confirms that the test and reference formulations of 5 mg bisoprolol fumarate tablets are bioequivalent. The 90% confidence intervals for the geometric mean ratios of C<sub>max</sub>, AUC(0-t), and AUC(0-∞) all fall within the standard acceptance range of 80-125%.<sup>[1][3]</sup> These findings indicate that the two formulations can be considered interchangeable for clinical use.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)